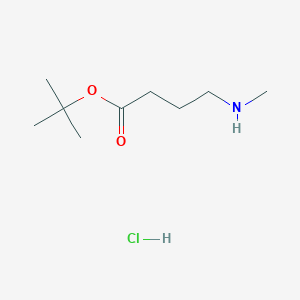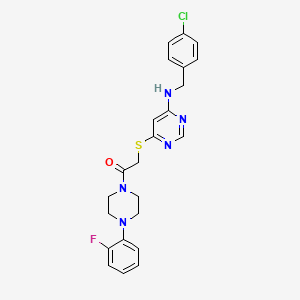
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, also known as DFTZ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DFTZ belongs to the thiazepane class of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Scientific Research Applications
Synthesis and Chemical Properties
The scientific research applications of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone involve its synthesis and the exploration of its chemical properties. Research studies have developed synthetic methodologies and reactions that provide insights into the chemical behavior and potential applications of related compounds. For example, the study on the synthesis of 1,5-Benzothiazepines and their derivatives highlights the chemical reactions and characterization techniques essential for understanding the structural and chemical properties of such compounds (Pant et al., 1998).
Biological Activity and Pharmacological Potential
Research on compounds structurally related to this compound often investigates their biological activity and pharmacological potential. Studies have focused on the synthesis of new derivatives and their evaluation as possible estrogen receptor modulators, highlighting the importance of such compounds in developing therapeutic agents (Pandey et al., 2002).
Enantioselectivity in Organic Synthesis
The development of enantioselective synthetic methods is another crucial area of research, with studies evaluating the use of specific catalysts in the asymmetric reduction of ketones. This research contributes to the broader field of chiral chemistry, which is vital for the pharmaceutical industry (Thvedt et al., 2011).
Synthesis of Enantiomerically Pure Compounds
Efforts to synthesize enantiomerically pure compounds, such as 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, demonstrate the importance of stereochemistry in chemical synthesis and drug development. These studies provide valuable methodologies for obtaining compounds with specific chiral configurations, which can significantly impact their biological activity (Zhang et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of novel Schiff bases and their antimicrobial activity represent another area of application. By synthesizing and testing various derivatives, researchers can identify compounds with potent antimicrobial properties, contributing to the development of new antibacterial and antifungal agents (Puthran et al., 2019).
properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2S/c1-25-18-5-3-2-4-14(18)12-20(24)23-9-8-19(26-11-10-23)16-13-15(21)6-7-17(16)22/h2-7,13,19H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRAEVCYMRSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)

![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)


![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)
![dimethyl 2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2679030.png)
